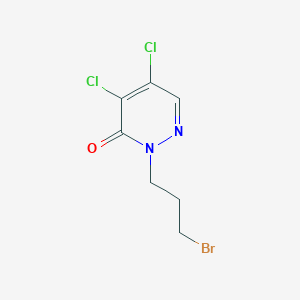
3(2H)-Pyridazinone, 2-(3-bromopropyl)-4,5-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3(2H)-Pyridazinone, 2-(3-bromopropyl)-4,5-dichloro- is a chemical compound that belongs to the pyridazinone family This compound is characterized by the presence of a pyridazinone ring substituted with a 3-bromopropyl group and two chlorine atoms at the 4 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 2-(3-bromopropyl)-4,5-dichloro- typically involves the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.
Introduction of the 3-Bromopropyl Group: The 3-bromopropyl group can be introduced via nucleophilic substitution reactions using 3-bromopropyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
3(2H)-Pyridazinone, 2-(3-bromopropyl)-4,5-dichloro- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 3-bromopropyl group can be replaced by other nucleophiles.
Electrophilic Substitution: The pyridazinone ring can undergo electrophilic substitution reactions, particularly at positions that are not sterically hindered.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Conditions typically involve polar aprotic solvents and moderate temperatures.
Electrophilic Substitution: Reagents such as sulfuric acid, nitric acid, and halogens are used under controlled conditions to achieve selective substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives.
Electrophilic Substitution: Products include nitro, sulfonyl, and halogenated derivatives.
Oxidation and Reduction: Products include various oxidized or reduced forms of the original compound.
Applications De Recherche Scientifique
3(2H)-Pyridazinone, 2-(3-bromopropyl)-4,5-dichloro- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3(2H)-Pyridazinone, 2-(3-bromopropyl)-4,5-dichloro- involves its interaction with specific molecular targets and pathways. The bromopropyl group can act as an alkylating agent, modifying nucleophilic sites in biological molecules. The chlorinated pyridazinone ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. These interactions can lead to a range of biological effects, depending on the specific targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromopyridine: An aryl bromide used as a building block in organic synthesis.
2-(3-Bromopropoxy)tetrahydro-2H-pyran: Used in organic synthesis studies.
3-Bromo-1-propanol: Utilized in the synthesis of various organic compounds.
Uniqueness
3(2H)-Pyridazinone, 2-(3-bromopropyl)-4,5-dichloro- is unique due to its specific substitution pattern on the pyridazinone ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
188885-55-4 |
|---|---|
Formule moléculaire |
C7H7BrCl2N2O |
Poids moléculaire |
285.95 g/mol |
Nom IUPAC |
2-(3-bromopropyl)-4,5-dichloropyridazin-3-one |
InChI |
InChI=1S/C7H7BrCl2N2O/c8-2-1-3-12-7(13)6(10)5(9)4-11-12/h4H,1-3H2 |
Clé InChI |
LZFLPNHPPDXOFL-UHFFFAOYSA-N |
SMILES canonique |
C1=NN(C(=O)C(=C1Cl)Cl)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


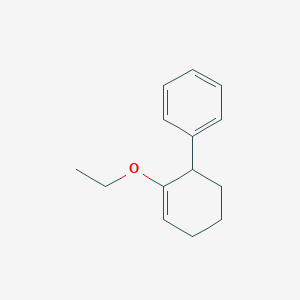

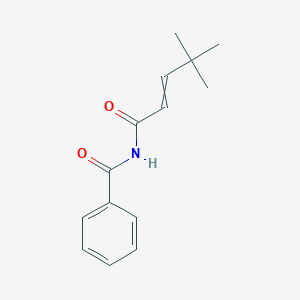
![2-{4-[2-([1,1'-Biphenyl]-4-yl)ethenyl]phenyl}-6-butyl-1,3-benzoxazole](/img/structure/B14256705.png)

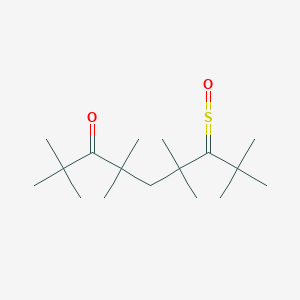
![Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14256722.png)
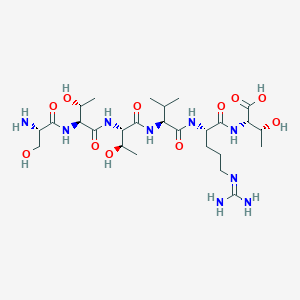

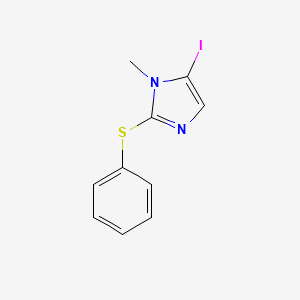
![N~1~-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-N~2~-octadecylethanediamide](/img/structure/B14256738.png)
![11-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}undecanoic acid](/img/structure/B14256757.png)

![N-[(4-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14256774.png)
